molecular formula C5H3BrN4 B1526166 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine CAS No. 1130816-25-9

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine

Cat. No. B1526166
M. Wt: 199.01 g/mol
InChI Key: VOHSTVKLXJLZCX-UHFFFAOYSA-N
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Description

“7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1130816-25-9 . Its molecular weight is 199.01 . The IUPAC name for this compound is 7-bromotetrazolo[1,5-a]pyridine .


Molecular Structure Analysis

The InChI code for “7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine” is 1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.01 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Photoluminescence and Material Science

  • Color Tuning of Iridium Tetrazolate Complexes: The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands demonstrate color tuning from blue-green to red emissions. These complexes have potential applications in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).

Organic Synthesis and Biological Activity

  • Antibacterial and Antioxidant Properties: Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives have been synthesized and shown significant antibacterial and antioxidant activities. These compounds present a promising avenue for the development of new therapeutic agents (Variya et al., 2019).

Magnetic Materials and Spin Transitions

  • Single-Molecule Magnet Behavior: Research on lanthanide-nitronyl nitroxide complexes, including those with 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine, has led to the discovery of single-molecule magnet behavior. These findings are crucial for advancements in quantum computing and data storage technologies (Xu et al., 2009).

Drug Design and Medicinal Chemistry

  • Tyrosyl-tRNA Synthetase Inhibitors: New 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and proposed as potential inhibitors of tyrosyl-tRNA synthetase, which could lead to new treatments for bacterial infections and other diseases. The compounds were evaluated through molecular docking studies, highlighting their potential as therapeutic agents (Jabri et al., 2023).

Electronic Materials and OLED Applications

  • White Light-Emitting Diodes: Compounds with pyridine backbone modified with carbazole, bromine, and fluorine atoms have been synthesized for applications in white light-emitting diode (LED) devices. These materials demonstrate the importance of bromo-substitution in generating molecular interactions that lead to excimer emission and simplified white light-emitting devices (Wang et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) suggests that the compound may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

7-bromotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHSTVKLXJLZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716543
Record name 7-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine

CAS RN

1130816-25-9
Record name 7-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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